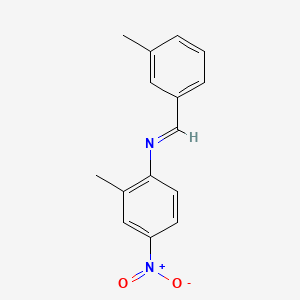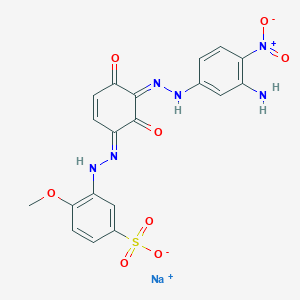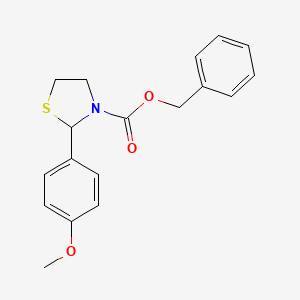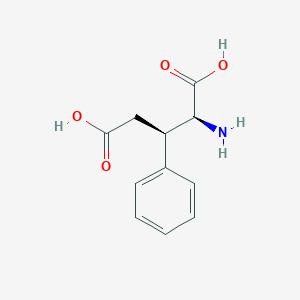![molecular formula C18H19IN4O2S B14173411 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, an iodine atom, a piperazinyl group, and a phenylsulfonyl group, which collectively contribute to its distinctive properties.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the iodine atom, the piperazinyl group, and the phenylsulfonyl group. Common reagents and conditions used in these reactions include:
Pyrrolo[2,3-b]pyridine Core Formation: This step may involve cyclization reactions using appropriate precursors.
Piperazinyl Group Addition: The piperazinyl group can be introduced through nucleophilic substitution reactions.
Phenylsulfonyl Group Addition: The phenylsulfonyl group can be added using sulfonylation reactions with reagents such as phenylsulfonyl chloride.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include appropriate solvents, catalysts, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-: This compound has a bromine atom instead of an iodine atom, which may result in different reactivity and properties.
1H-Pyrrolo[2,3-b]pyridine, 3-chloro-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-: This compound has a chlorine atom instead of an iodine atom, leading to variations in chemical behavior.
1H-Pyrrolo[2,3-b]pyridine, 3-fluoro-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-: This compound has a fluorine atom instead of an iodine atom, which may influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C18H19IN4O2S |
|---|---|
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-iodo-4-(4-methylpiperazin-1-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H19IN4O2S/c1-21-9-11-22(12-10-21)16-7-8-20-18-17(16)15(19)13-23(18)26(24,25)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Clave InChI |
WRUTVWQRRYGSFP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C3C(=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)


![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)

![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)

![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)


![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)

![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)

